molecular formula C23H18ClF4N5O4 B10755100 methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride

methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride

Cat. No.: B10755100
M. Wt: 539.9 g/mol
InChI Key: FIFYQOXBCARPBQ-UHFFFAOYSA-N
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Description

It is associated with axon regeneration and has garnered interest due to its effects on central nervous system (CNS) injury . The mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in axon growth and regeneration, is closely linked to GW659386A.

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for GW659386A are not widely documented in the literature. it’s essential to note that GW659386A is part of a class of compounds being investigated for their effects on neurite outgrowth and axon regeneration . Industrial production methods may be proprietary and not publicly available.

Chemical Reactions Analysis

GW659386A’s chemical reactions are not extensively characterized. it likely undergoes various transformations, including oxidation, reduction, and substitution. Common reagents and conditions for these reactions remain speculative. Major products formed from these reactions would require further research.

Scientific Research Applications

GW659386A’s applications span several scientific fields:

    Neuroscience: As mentioned earlier, GW659386A is associated with axon regeneration. Researchers are exploring its potential for enhancing recovery after CNS injuries.

    Drug Discovery: Given its effects on axon growth, GW659386A may serve as a valuable pharmacological target.

Mechanism of Action

The exact mechanism by which GW659386A exerts its effects remains an active area of study. it likely involves modulation of the PI3K/mTOR pathway. S6K1 inhibition leads to increased neurite outgrowth, suggesting a role in promoting axon regeneration .

Comparison with Similar Compounds

While GW659386A’s uniqueness is not well-documented, it belongs to a class of compounds with potential therapeutic applications. Identifying similar compounds would require further literature review and comparison.

Properties

Molecular Formula

C23H18ClF4N5O4

Molecular Weight

539.9 g/mol

IUPAC Name

methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C23H17F4N5O4.ClH/c1-35-22(34)32-20-29-17-8-6-15(11-19(17)30-20)36-14-4-2-3-13(10-14)28-21(33)31-18-9-12(23(25,26)27)5-7-16(18)24;/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34);1H

InChI Key

FIFYQOXBCARPBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=CC(=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F.Cl

Origin of Product

United States

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